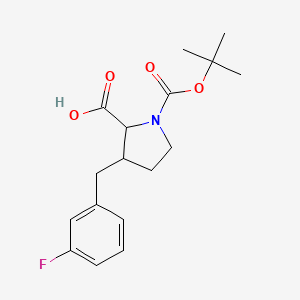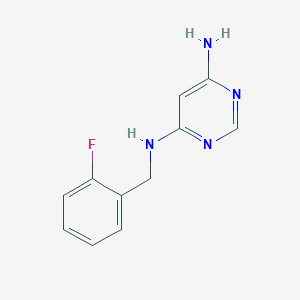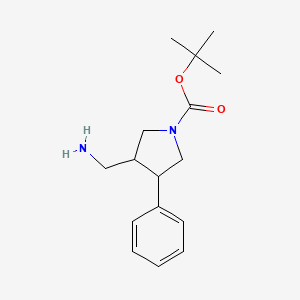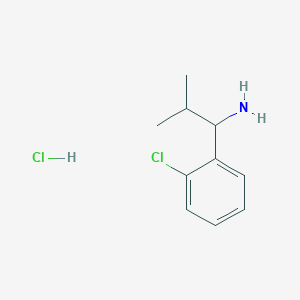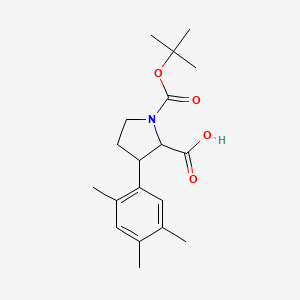
1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid
Overview
Description
1-(Tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid (TBCP) is an organic compound used in a variety of scientific research applications. It is a unique molecule that is synthesized from a variety of starting materials and can be used in a variety of ways in the laboratory.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid has been found to be useful in a variety of scientific research applications. It has been used as a catalyst for the synthesis of a variety of compounds, including heterocycles, amino acids, and other organic compounds. It has also been used as an inhibitor of enzymes such as proteases, and as a probe for studying protein-protein interactions. Additionally, this compound has been used to study the structure and function of proteins, as well as to identify and characterize new proteins.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid is not fully understood, but it is believed to act as a proton transfer agent. Specifically, it is believed to act as an acid-base catalyst, which helps to speed up the reaction of the starting materials and produce the desired product. Additionally, it is believed to act as an enzyme inhibitor, which helps to prevent the formation of unwanted side-products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to have a variety of effects on enzymes, proteins, and other biological molecules. For example, it has been found to inhibit the protease enzyme, which helps to prevent the breakdown of proteins. Additionally, it has been found to interact with proteins and other biological molecules, which can help to regulate their activity and function.
Advantages and Limitations for Lab Experiments
The use of 1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid in laboratory experiments has several advantages. One of the main advantages is that it is relatively easy to synthesize, which makes it a cost-effective reagent for use in the laboratory. Additionally, it can be used as a catalyst for a variety of chemical reactions, which makes it a useful tool for laboratory research. However, there are also some limitations to using this compound in the laboratory. For example, it is a relatively unstable molecule, which can make it difficult to store and handle. Additionally, it can react with other molecules in the laboratory, which can lead to unwanted side-products.
Future Directions
There are several potential future directions for the use of 1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid in scientific research. One possibility is to use it as a tool for drug design and development. Additionally, it could be used to study the structure and function of proteins, as well as to identify and characterize new proteins. Additionally, it could be used to study the biochemical and physiological effects of various compounds, as well as to study the mechanism of action of drugs. Finally, it could be used to study the structure and function of enzymes, as well as to identify and characterize new enzymes.
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2,4,5-trimethylphenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-11-9-13(3)15(10-12(11)2)14-7-8-20(16(14)17(21)22)18(23)24-19(4,5)6/h9-10,14,16H,7-8H2,1-6H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDDWYJJPJNRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2CCN(C2C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



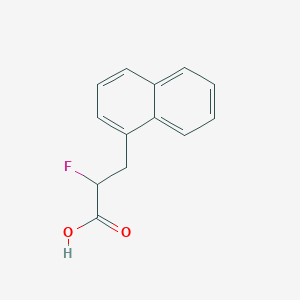
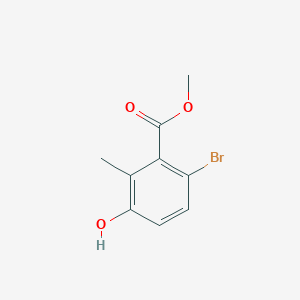

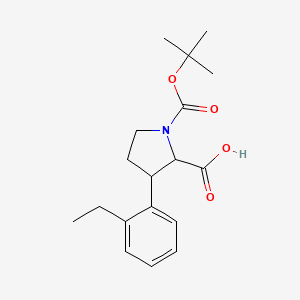

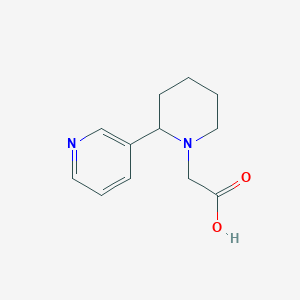
![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B1469872.png)
![8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1469874.png)

